molecular formula C24H24N4O3S2 B11633919 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633919
M. Wt: 480.6 g/mol
InChI Key: RNUHDZPKVVOICW-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one scaffold fused with a thiazolidinone moiety. Key structural attributes include:

  • Z-configuration of the exocyclic double bond in the thiazolidinone ring, critical for stereochemical interactions .
  • Methoxyethyl substituent at the 3-position of the thiazolidinone, enhancing solubility and metabolic stability.
  • 4-Methylbenzylamino group at the 2-position of the pyrido-pyrimidinone, contributing to hydrophobic interactions and target binding .

This compound shares structural motifs with bioactive thiazolidinone derivatives, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-15-6-8-17(9-7-15)14-25-20-18(22(29)27-10-4-5-16(2)21(27)26-20)13-19-23(30)28(11-12-31-3)24(32)33-19/h4-10,13,25H,11-12,14H2,1-3H3/b19-13-

InChI Key

RNUHDZPKVVOICW-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC

Origin of Product

United States

Preparation Methods

One-Pot Tandem CuI-Catalyzed C–N Bond Formation

A CuI-catalyzed method enables efficient construction of the pyrido[1,2-a]pyrimidin-4-one scaffold. This protocol involves:

  • Starting materials : 2-Halopyridines (e.g., 2-chloro-3-methylpyridine) and (Z)-3-amino-3-arylacrylate esters.

  • Conditions : DMF solvent at 130°C under inert atmosphere.

  • Mechanism : Sequential C–N bond formation followed by intramolecular amidation.

  • Yield : 78–92% for substituted derivatives.

Al3PW12O40-Catalyzed Cyclization

Heteropolyacid catalysts like Al3PW12O40 facilitate eco-friendly synthesis:

  • Substrates : 2-Aminopyridines and β-keto esters.

  • Conditions : Solvent-free, 60–80°C.

  • Advantages : High Lewis acidity enhances reaction rates and yields (up to 94%).

Table 1: Comparison of Core Synthesis Methods

MethodCatalystTemp (°C)Yield (%)Key Advantage
CuI-catalyzedCuI13078–92Broad substrate scope
HeteropolyacidAl3PW12O4060–8085–94Solvent-free, low energy

Thiazolidin-5-Ylidene Moiety Construction

The Z-configured thiazolidin-5-ylidene group is synthesized via cyclocondensation and tautomerization:

Four-Component Reaction

A one-pot strategy merges:

  • Components : 2-Methoxyethylamine, carbon disulfide, chloroacetic acid, and benzaldehyde derivatives.

  • Conditions : Reflux in ethanol with triethylamine.

  • Outcome : Forms 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene intermediate (yield: 68–75%).

Oxidative Tautomerization Control

  • Critical parameter : pH and temperature govern Z/E isomerism.

  • Optimization : Maintaining pH 6–7 at 60°C favors Z-configuration (>95% selectivity).

Coupling and Functionalization

Knoevenagel Condensation

The thiazolidin-5-ylidene methyl group is introduced via:

  • Reagents : Preformed pyrido[1,2-a]pyrimidin-4-one aldehyde and thiazolidinone.

  • Conditions : Piperidine catalyst in toluene, 110°C.

  • Yield : 62–70% after chromatographic purification.

Reductive Amination for 4-Methylbenzylamino Group

  • Step 1 : Nitration of pyrido[1,2-a]pyrimidin-4-one at C2 position (HNO3/H2SO4, 0°C).

  • Step 2 : Reduction using H2/Pd-C (1 atm, 25°C) to form amine.

  • Step 3 : Reaction with 4-methylbenzyl chloride (K2CO3, DMF, 80°C).

Table 2: Functionalization Efficiency

StepReagentsYield (%)Purity (%)
NitrationHNO3/H2SO48895
ReductionH2/Pd-C9297
Benzylation4-Me-BnCl/K2CO38198

Industrial-Scale Optimization

Continuous Flow Reactors

  • Throughput : 5 kg/day achievable via modular flow systems.

  • Advantages : Improved heat transfer and reduced side reactions.

Purification Protocols

  • Crystallization : Ethanol/water (3:1) yields 98% pure product.

  • Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane.

Challenges and Solutions

Stereochemical Control

  • Issue : Unwanted E-isomer formation during Knoevenagel condensation.

  • Solution : Use of bulky bases (e.g., DBU) suppresses isomerization.

Byproduct Formation

  • Major byproduct : Over-oxidized sulfone derivatives.

  • Mitigation : Strict O2 exclusion and antioxidant additives (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. Its molecular formula is C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S^{2}, with a molecular weight of 422.53 g/mol. The presence of thiazolidine and thioxo groups contributes to its reactivity and potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of thiazolidine and pyrimidine have been shown to possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study:
A study evaluated the antimicrobial efficacy of related thiazolidine derivatives, demonstrating that modifications in the substituents influenced their activity against Gram-positive and Gram-negative bacteria. The results suggest that the thiazolidine moiety may enhance the compound's interaction with bacterial membranes.

Antitumor Activity

The compound's potential as an antitumor agent is also noteworthy. Research has shown that similar pyrido[1,2-a]pyrimidin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Data Table: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF720Cell Cycle Arrest
3-{(Z)-...}A54918Apoptosis

Synthesis Pathways

The synthesis of this compound involves multiple steps, starting from commercially available precursors. The process typically includes:

  • Formation of Thiazolidine Ring : Using appropriate aldehydes and thioketones.
  • Pyrimidine Core Construction : Employing cyclization reactions involving substituted ureas or thioureas.
  • Final Coupling Reaction : Linking the thiazolidine derivative with the pyrimidine core through a methylation step.

Each step can be optimized for yield and purity, which is crucial for subsequent biological testing.

Therapeutic Implications

Given its structural features and biological activities, this compound holds promise for further development as a therapeutic agent in treating infections and cancer. The versatility of its structure allows for modifications that could enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights structural variations and their implications:

Compound Name/ID Key Substituents Synthesis Method Reported Bioactivity Reference
Target Compound 3-(2-methoxyethyl), 2-(4-methylbenzylamino) Likely microwave-assisted (analogous) Not explicitly reported
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 3-Benzyl, 2-(morpholinylethylamino) Conventional reflux Not reported
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo-pyrimidinone core, 3-phenylthiazolidinone Reflux with thiourea derivatives Anti-inflammatory
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) 3-(4-chlorophenyl)thiazolidinone Reflux with substituted thiourea Enhanced anti-inflammatory
Ethyl 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionate derivatives (e.g., compound 50) Azo-linked thiazolidinones Reaction with 2-mercaptoacetic acid Antimicrobial, antioxidant

Key Observations:

  • Substituent Flexibility: The 3-position of the thiazolidinone tolerates diverse groups (e.g., methoxyethyl, benzyl, aryl), modulating solubility and target affinity.
  • Amino Group Modifications: The 4-methylbenzyl group in the target compound may improve lipophilicity compared to morpholinylethyl or phenylethyl substituents .
  • Bioactivity Trends : Chlorophenyl substitution (10b) enhances anti-inflammatory activity over phenyl (10a), suggesting electron-withdrawing groups improve efficacy .

Computational Similarity Analysis

While bioactivity data for the target compound is absent in the evidence, Tanimoto coefficients and Dice indices () are viable metrics for structural comparison. For example:

  • Tanimoto similarity >70% indicates significant overlap in pharmacophoric features (e.g., thiazolidinone core and pyrimidinone scaffold) .
  • Molecular docking could predict interactions with targets like HDACs or cyclooxygenases, leveraging data from anti-inflammatory thiazolidinones .

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies, case analyses, and relevant data.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+504.17338218.3
[M+Na]+526.15532228.4
[M+NH4]+521.19992222.4
[M+K]+542.12926220.1
[M-H]-502.15882222.1

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including this compound, against various bacterial strains. For instance, compounds structurally related to thiazolidinones have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluating N-derivatives of thiazolidinones reported that several compounds exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by factors of up to 50-fold. The most potent compound in that study had a minimum inhibitory concentration (MIC) ranging from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL} against Enterobacter cloacae and Escherichia coli .

Antibiofilm Activity

Thiazolidinones have also been assessed for their ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In a review focusing on thiazolidinone derivatives, it was noted that specific substitutions in the benzylidene fragment significantly enhanced antibiofilm efficacy, with reductions in biofilm formation exceeding 50% at concentrations equal to their MIC .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the thiazolidinone core can significantly alter biological activity. For example, the presence of specific substituents on the aromatic rings has been correlated with enhanced antibacterial and antibiofilm properties .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialMIC: 0.0040.03mg mL0.004-0.03\,\text{mg mL} against E. cloacae
Antibiofilm>50% reduction at MIC
Structure ModificationsEnhanced activity observed with specific substitutions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with thiazolidinone ring formation, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one moiety. Key steps include:

  • Use of Lewis acid/base catalysts (e.g., ZnCl₂ or DBU) for regioselective cyclization .
  • Solvent optimization (e.g., dimethyl sulfoxide or acetonitrile) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Critical Note : Monitor reaction intermediates via TLC or HPLC to avoid byproduct formation .

Q. How can structural integrity be confirmed post-synthesis?

  • Methodology : Employ spectroscopic techniques:

  • ¹H/¹³C NMR to verify stereochemistry (Z-configuration of the methylidene group) and substituent placement .
  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Scaffold modifications : Replace the 4-methylbenzyl group with electron-withdrawing/donating substituents to assess impact on bioactivity .
  • Comparative analysis : Benchmark against analogs lacking the thiazolidinone ring (e.g., simplified pyrido-pyrimidinones) to isolate pharmacophoric motifs .
  • Data-driven SAR : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with biological outcomes .

Q. What strategies mitigate low bioavailability observed in preclinical studies?

  • Methodology : Address solubility and permeability limitations:

  • Salt formation : Co-crystallize with citric or succinic acid to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How should contradictory cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolite profiling : Use LC-MS to identify active/toxic metabolites in plasma or hepatic microsomes .
  • Species-specific differences : Compare cytochrome P450 activity in human vs. rodent models .
  • Tumor microenvironment modeling : Incorporate 3D spheroid assays to mimic in vivo conditions .

Q. What advanced synthetic techniques improve yield in large-scale production?

  • Methodology :

  • Flow chemistry : Use microreactors for precise control of exothermic reactions (e.g., thiazolidinone cyclization) .
  • Catalyst recycling : Immobilize Lewis acids on silica supports to reduce waste .
  • Process analytical technology (PAT) : Implement real-time FTIR monitoring for reaction optimization .

Q. How can interaction studies with biological targets be designed to elucidate mechanism of action?

  • Methodology :

  • Surface plasmon resonance (SPR) : Quantify binding affinity to kinases or DNA .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with ATP-binding pockets .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

Q. What computational models predict off-target toxicity?

  • Methodology :

  • QSAR modeling : Train models on Tox21 datasets to forecast hepatotoxicity or cardiotoxicity .
  • Phylogenetic analysis : Compare target conservation across species to anticipate cross-reactivity .
  • Machine learning : Apply random forest algorithms to prioritize high-risk off-targets .

Tables for Comparative Analysis

Structural Analog Key Modifications Biological Activity Reference
9-Methyl-2-(propylamino)-4H-pyrido[...]Lacks thiazolidinone ringReduced antimicrobial activity
Benzodioxole derivativesBenzodioxole substituentEnhanced CNS penetration
2-(Allylamino)-[...]Allylamino groupImproved kinase inhibition (IC₅₀ < 1 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.